![molecular formula C24H20ClNO4S B2389140 1-Benzyl-5-(4-Chlorphenyl)-3-Hydroxy-4-[(4-Methylphenyl)sulfonyl]-1,5-Dihydro-2H-Pyrrol-2-on CAS No. 879927-29-4](/img/structure/B2389140.png)
1-Benzyl-5-(4-Chlorphenyl)-3-Hydroxy-4-[(4-Methylphenyl)sulfonyl]-1,5-Dihydro-2H-Pyrrol-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one” is a complex organic molecule. It contains several functional groups, including a benzyl group, a chlorophenyl group, a hydroxy group, a methylphenylsulfonyl group, and a pyrrol-2-one group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, a possible starting point could be the synthesis of the pyrrol-2-one core, followed by the addition of the various substituents through reactions such as nucleophilic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and chlorophenyl groups are both aromatic and would contribute to the overall stability of the molecule. The hydroxy group could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups present. For example, the hydroxy group could potentially be deprotonated to form a nucleophile, while the sulfonyl group could act as an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxy group could increase its solubility in polar solvents, while the aromatic rings could increase its stability .Wissenschaftliche Forschungsanwendungen
- Leishmaniose, verursacht durch Protozoenparasiten der Gattung Leishmania, betrifft Millionen von Menschen weltweit. Einige Hydrazin-gekoppelte Pyrazole, einschließlich Derivate dieser Verbindung, haben eine potente antileishmaniale Aktivität gezeigt . Die Untersuchung seines Wirkmechanismus und die Optimierung seiner Struktur könnten zu neuartigen Behandlungen führen.
- Pyrazol-tragende Verbindungen haben vielfältige pharmakologische Wirkungen gezeigt, darunter antimalaria-Aktivität. Forscher haben Hydrazin-gekoppelte Pyrazole synthetisiert und auf ihre Wirksamkeit gegen Plasmodium-Parasiten untersucht. Die Struktur dieser Verbindung rechtfertigt eine Untersuchung in diesem Zusammenhang .
Antileishmaniale Aktivität
Antimalaria-Potenzial
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-2-(4-chlorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-16-7-13-20(14-8-16)31(29,30)23-21(18-9-11-19(25)12-10-18)26(24(28)22(23)27)15-17-5-3-2-4-6-17/h2-14,21,27H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGNLKGQVBBHDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


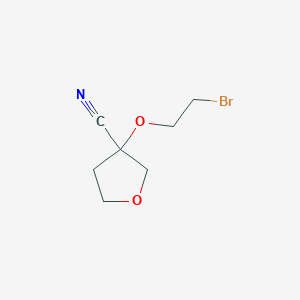
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B2389064.png)
![2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2389065.png)
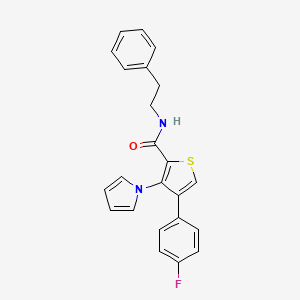

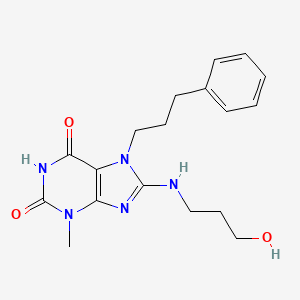
![1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2389070.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2389072.png)
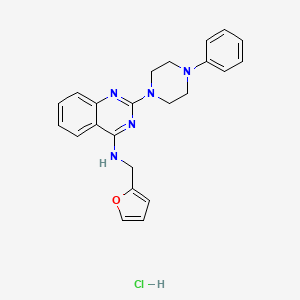
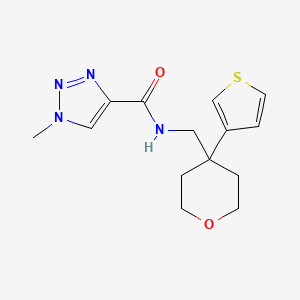
![2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline](/img/structure/B2389075.png)
![2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid](/img/structure/B2389078.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2389079.png)